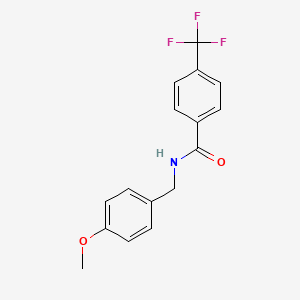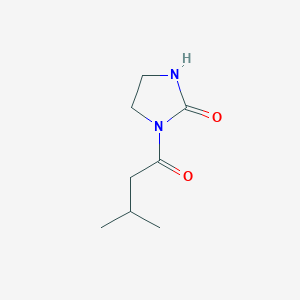
1-(3-Methylbutanoyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanoyl)imidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
The synthesis of 1-(3-Methylbutanoyl)imidazolidin-2-one can be achieved through several routes:
-
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: : This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and carbon dioxide can be efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
-
Intramolecular Hydroamidation of Linear Urea Derivatives: : This approach utilizes propargylic ureas as precursors. The reaction is catalyzed by phosphazene base BEMP, which provides excellent chemo- and regioselectivities under ambient conditions and short reaction times .
-
Aziridine Ring Expansion: : This method involves the expansion of aziridine rings to form imidazolidin-2-ones. This strategy is elegant but requires sophisticated conditions and reagents .
Chemical Reactions Analysis
1-(3-Methylbutanoyl)imidazolidin-2-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed depend on the specific conditions and reagents used.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.
-
Substitution: : The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-(3-Methylbutanoyl)imidazolidin-2-one has a wide range of applications in scientific research:
-
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis .
-
Biology: : The compound’s structural features make it a potential candidate for biological studies. It can be used to investigate enzyme interactions and other biochemical processes.
-
Medicine: They are found in various bioactive compounds, including antibiotics and antihypertensive drugs .
-
Industry: : The compound’s stability and reactivity make it suitable for industrial applications, such as in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1-(3-Methylbutanoyl)imidazolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Methylbutanoyl)imidazolidin-2-one can be compared with other imidazolidinones and related compounds:
-
Imidazolidin-2-one:
-
Benzimidazolidin-2-one: : The presence of a benzene ring in this compound provides additional stability and unique reactivity compared to this compound .
-
Imidazole-2-thione: : This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different reactivity and biological activity .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(3-methylbutanoyl)imidazolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)5-7(11)10-4-3-9-8(10)12/h6H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
BUPICVNFZFVBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
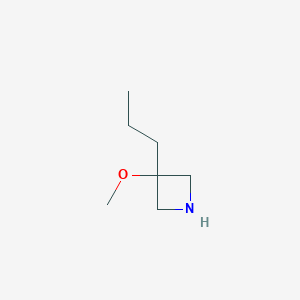
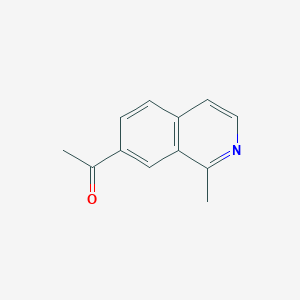
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)

![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)

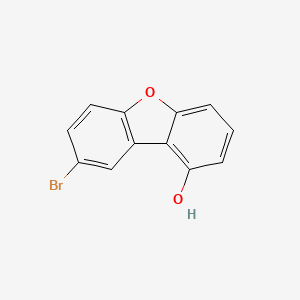
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)


